4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide
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Overview
Description
4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a complex organic compound with a unique structure that includes both an amino group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide typically involves multiple steps. One common method includes the reaction of 6-amino-1,3-dimethyluracil with 4-aminobenzoic acid under specific conditions to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, often making it more reactive.
Substitution: The amino groups in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The amino groups and the pyrimidine ring allow the compound to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: Shares the pyrimidine ring structure but lacks the benzamide group.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: Similar structure but with a formamide group instead of a benzamide group.
Caffeine Impurity B: Contains a similar pyrimidine ring structure but with different functional groups.
Uniqueness
The uniqueness of 4-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
856571-99-8 |
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Molecular Formula |
C13H15N5O3 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
4-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C13H15N5O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-3-5-8(14)6-4-7/h3-6H,14-15H2,1-2H3,(H,16,19) |
InChI Key |
PRAUWRJZAQJKCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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